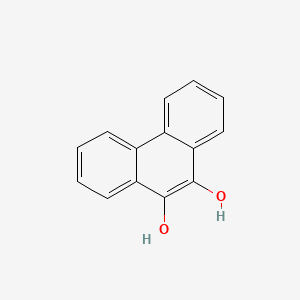

9,10-Dihydroxyphenanthrene

Description

Properties

IUPAC Name |

phenanthrene-9,10-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUSUXJNDWKJKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20209159 | |

| Record name | 9,10-Phenanthrenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604-84-2 | |

| Record name | 9,10-Phenanthrenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=604-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Phenanthrenediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Phenanthrenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 9,10-Dihydroxyphenanthrene

Abstract

This in-depth technical guide provides a detailed exploration of the synthesis of 9,10-dihydroxyphenanthrene, a significant derivative of the polycyclic aromatic hydrocarbon, phenanthrene. The document is tailored for researchers, scientists, and professionals in drug development, offering a blend of theoretical insights and practical, field-proven methodologies. The primary focus is on the most prevalent and efficient synthetic route: the oxidation of phenanthrene to 9,10-phenanthrenequinone, followed by its reduction to the target diol. This guide delves into the causality behind experimental choices, ensuring a robust understanding of the chemical transformations. Furthermore, it presents detailed, step-by-step protocols, data summaries, and visual representations of the synthetic pathways to ensure clarity and reproducibility.

Introduction: The Significance of 9,10-Dihydroxyphenanthrene

Phenanthrene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered considerable attention in various scientific disciplines, including medicinal chemistry, materials science, and environmental science.[1] Among these derivatives, 9,10-dihydroxyphenanthrene, also known as 9,10-phenanthrenediol, is of particular interest. Its structure, featuring hydroxyl groups on the central ring, imparts unique chemical and biological properties.

In a biological context, 9,10-dihydroxyphenanthrene is a metabolite of phenanthrene.[2] The metabolic activation of PAHs is a critical area of study, as it is often linked to their toxic and carcinogenic effects. The quinone-hydroquinone redox cycle is a key mechanism in the biological activity of many aromatic compounds.[2][3] Specifically, the two-electron reduction of 9,10-phenanthrenequinone leads to the formation of 9,10-dihydroxyphenanthrene.[3] Understanding the synthesis and properties of this hydroquinone is crucial for elucidating the mechanisms of PAH-induced oxidative stress and cytotoxicity.[4][5]

From a synthetic perspective, the vicinal diol functionality in 9,10-dihydroxyphenanthrene makes it a valuable precursor for the synthesis of more complex molecules and materials. The hydroxyl groups can be further functionalized, opening avenues for the development of novel ligands, molecular sensors, and pharmaceutical agents.

This guide will focus on the most reliable and widely adopted synthetic strategy for obtaining 9,10-dihydroxyphenanthrene, which proceeds through the intermediacy of 9,10-phenanthrenequinone.

Prevailing Synthetic Strategy: A Two-Step Approach

The most common and efficient laboratory-scale synthesis of 9,10-dihydroxyphenanthrene involves a two-step process:

-

Oxidation: The selective oxidation of the 9,10-double bond of phenanthrene to yield 9,10-phenanthrenequinone.

-

Reduction: The subsequent reduction of the 1,2-dicarbonyl group of 9,10-phenanthrenequinone to the corresponding diol, 9,10-dihydroxyphenanthrene.

This approach is favored due to the ready availability of the starting material, phenanthrene, and the generally high yields and selectivity of each step.

Step 1: Oxidation of Phenanthrene to 9,10-Phenanthrenequinone

The oxidation of phenanthrene to 9,10-phenanthrenequinone is a classic and well-documented transformation in organic chemistry. The key to this reaction is the use of an oxidizing agent that selectively attacks the electron-rich 9,10-positions of the phenanthrene nucleus.

Several oxidizing agents can be employed for this purpose, with chromic acid being one of the most traditional and effective choices.[6][7][8] The reaction with chromic acid likely proceeds through an initial electrophilic attack on the 9,10-double bond, leading to the formation of a diol intermediate which is then further oxidized to the diketone under the reaction conditions.[9]

Alternative, milder, and more modern oxidizing agents have also been developed. For instance, tert-butyl hydroperoxide (TBHP) in the presence of a suitable catalyst can also effect this transformation, offering a potentially more environmentally benign route.[10]

The following protocol is adapted from established procedures and provides a reliable method for the synthesis of 9,10-phenanthrenequinone.[6]

Materials:

-

Phenanthrene (technical grade is acceptable)

-

Chromic acid (CrO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized water

-

Sodium bisulfite (NaHSO₃)

-

Sodium carbonate (Na₂CO₃)

-

95% Ethanol

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Dropping funnel

-

Heating mantle

-

Büchner funnel and flask

-

Beakers

-

pH paper or meter

Procedure:

-

In a 3-liter, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 100 g (0.56 mole) of phenanthrene, 210 g (2.1 moles) of chromic acid, and 1 liter of water.[6]

-

Begin stirring the mixture to form a suspension. From the dropping funnel, slowly add 450 ml of concentrated sulfuric acid at a rate that maintains a gentle boil.[6]

-

After the initial addition of sulfuric acid is complete, prepare a mixture of 210 g (2.1 moles) of chromic acid in 500 ml of water. Carefully add half of this mixture to the reaction flask. The reaction may become vigorous at this stage.[6] Allow the oxidation to proceed for 20-25 minutes before slowly adding the remainder of the chromic acid solution.[6]

-

Once the addition is complete, cool the reaction mixture to room temperature and then pour it into an equal volume of cold water. Chill the mixture in an ice bath to precipitate the crude product.[6]

-

Collect the crude precipitate by suction filtration and wash it thoroughly with cold water until the green color of chromium salts is no longer visible in the washings.[6]

-

To remove diphenic acid, a common byproduct, triturate the precipitate with three 300-ml portions of boiling water, filtering after each wash.[6]

-

For purification, the crude phenanthrenequinone is treated with a hot 40% sodium bisulfite solution. This forms a water-soluble bisulfite addition product. Filter the hot solution to remove any unreacted phenanthrene or other insoluble impurities.[6][7]

-

To the hot filtrate, add a saturated solution of sodium carbonate to liberate the phenanthrenequinone, which precipitates as a deep orange solid.[6]

-

Collect the purified phenanthrenequinone by suction filtration, wash it well with cold water, and allow it to air-dry. The expected yield is 52-56 g (44-48%).[6]

-

Further purification can be achieved by recrystallization from 95% ethanol.[6]

Safety Precautions:

-

Chromic acid is highly toxic, corrosive, and a known carcinogen. Always handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.[11]

-

The reaction with concentrated sulfuric acid is highly exothermic. Add the acid slowly and with caution to control the reaction temperature.[6]

-

Phenanthrene can cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact with the skin and eyes.[11][12][13][14][15]

Step 2: Reduction of 9,10-Phenanthrenequinone to 9,10-Dihydroxyphenanthrene

The reduction of the α-diketone in 9,10-phenanthrenequinone to the corresponding diol is a straightforward process. Several reducing agents can accomplish this transformation, with sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, being a common and effective choice.

Sodium dithionite is a powerful yet selective reducing agent for quinones. It is readily available, inexpensive, and the reaction can be carried out in an aqueous or biphasic system, simplifying the workup procedure. The reaction mechanism involves the transfer of electrons from the dithionite ion to the quinone, leading to the formation of the hydroquinone.

The following protocol provides a method for the reduction of 9,10-phenanthrenequinone to 9,10-dihydroxyphenanthrene.

Materials:

-

9,10-Phenanthrenequinone

-

Sodium dithionite (Na₂S₂O₄)

-

Tetrahydrofuran (THF)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask or separatory funnel

-

Magnetic stirrer and stir bar (if using a flask)

-

Standard laboratory glassware for extraction and filtration

Procedure:

-

In a suitable reaction vessel, such as a large separatory funnel, dissolve 26 g (0.125 mol) of 9,10-phenanthrenequinone in 250 mL of tetrahydrofuran (THF).[16]

-

Add a solution of 65 g (0.37 mol) of sodium dithionite in 250 mL of water to the THF solution.[16]

-

Shake the biphasic mixture vigorously for approximately 5 minutes.[16] The deep orange color of the quinone should fade as it is reduced to the hydroquinone.

-

Once the reaction is complete, as indicated by the color change, extract the aqueous layer with ethyl acetate (2 x 100 mL).[16]

-

Combine the organic extracts and wash them sequentially with water (3 x 100 mL) and then with brine (100 mL).[16]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 9,10-dihydroxyphenanthrene.[16][17]

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as toluene or ethanol/water, to yield the pure diol.

Alternative Synthetic Routes to the Phenanthrene Core

While the oxidation/reduction of phenanthrene is the most direct route to 9,10-dihydroxyphenanthrene, it is valuable for the research scientist to be aware of other methods for constructing the fundamental phenanthrene skeleton. These methods can be particularly useful for the synthesis of substituted phenanthrene derivatives that may not be readily accessible from the parent hydrocarbon.

The Pschorr Synthesis

The Pschorr synthesis is a classical method for the preparation of phenanthrenes from α-aryl-o-aminocinnamic acids.[18] The key step in this reaction is an intramolecular radical cyclization of a diazonium salt, typically catalyzed by copper.[19]

Mechanism Overview:

-

Diazotization of the amino group on the α-aryl-o-aminocinnamic acid with nitrous acid.[18]

-

Copper-catalyzed decomposition of the diazonium salt to generate an aryl radical.[18]

-

Intramolecular attack of the aryl radical onto the adjacent aromatic ring.[19]

-

Rearomatization to yield the phenanthrene derivative.[19]

While powerful for creating substituted phenanthrenes, this method requires a multi-step synthesis of the starting cinnamic acid derivative and does not directly yield the 9,10-dihydroxy functionality.

The Mallory Photocyclization

The Mallory reaction is a photochemical method for synthesizing phenanthrenes from stilbene derivatives.[20] The reaction involves the UV-light-induced intramolecular cyclization of a cis-stilbene to a dihydrophenanthrene intermediate, which is then oxidized to the aromatic phenanthrene.[21][22]

Mechanism Overview:

-

Photochemical cis-trans isomerization of the stilbene.

-

Photocyclization of the cis-isomer to a transient dihydrophenanthrene.[20]

-

Oxidation of the dihydrophenanthrene intermediate to the phenanthrene product, often facilitated by an oxidizing agent like iodine or oxygen.[21][23]

This method is particularly useful for the synthesis of symmetrically and unsymmetrically substituted phenanthrenes.[23] However, like the Pschorr synthesis, it does not directly produce 9,10-dihydroxyphenanthrene and would require subsequent oxidation and reduction steps.

Characterization of 9,10-Dihydroxyphenanthrene

Proper characterization of the final product is essential to confirm its identity and purity. The following table summarizes the key physicochemical properties of 9,10-dihydroxyphenanthrene.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂O₂ | [24] |

| Molecular Weight | 212.24 g/mol | [24] |

| Appearance | Off-white to pale yellow solid | |

| CAS Number | 25061-77-2 | [24] |

Spectroscopic Data:

While specific spectral data can vary slightly based on the solvent and instrument used, typical spectroscopic features for 9,10-dihydroxyphenanthrene are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons in the range of δ 7.0-8.0 ppm. The protons at the 9 and 10 positions, attached to the carbons bearing the hydroxyl groups, would appear as singlets or doublets depending on the stereochemistry (cis or trans) and coupling with neighboring protons. The hydroxyl protons will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons in the downfield region (typically δ 110-150 ppm). The carbons at the 9 and 10 positions, being attached to oxygen, will appear at a characteristic chemical shift, typically in the range of δ 65-85 ppm.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl groups. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, and C=C stretching vibrations for the aromatic rings will appear in the 1450-1600 cm⁻¹ region.

Summary and Outlook

This technical guide has provided a comprehensive overview of the synthesis of 9,10-dihydroxyphenanthrene, with a primary focus on the robust and reliable two-step oxidation and reduction pathway starting from phenanthrene. Detailed experimental protocols, mechanistic insights, and safety considerations have been presented to aid researchers in the successful synthesis of this important molecule.

The continued interest in the biological activity of PAHs and their metabolites ensures that the synthesis of compounds like 9,10-dihydroxyphenanthrene will remain a relevant and important area of research. Furthermore, the potential of this diol as a versatile building block in organic synthesis opens up exciting possibilities for the development of novel functional materials and therapeutic agents. Future research may focus on developing even more efficient and sustainable synthetic methods, as well as exploring the full range of applications for this versatile phenanthrene derivative.

Diagrams

Caption: Overall synthetic pathway for 9,10-Dihydroxyphenanthrene.

Caption: Detailed experimental workflow for the synthesis.

References

-

Pschorr Synthesis. (n.d.). In Name Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Phenanthrenequinone. Retrieved from [Link]

-

Mallory reaction. (2023, November 29). In Wikipedia. Retrieved from [Link]

-

Pschorr cyclization. (2023, November 29). In Wikipedia. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Phenanthrene, 9,10-dihydro-. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 9,10-phenanthrenequinone. Retrieved from [Link]

-

Engineered Science Publisher. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. Retrieved from [Link]

- Google Patents. (1985). Method for the production of phenanthrenequinone.

-

Organic Syntheses. (2003). Phenanthrene, 9,10-dimethoxy-. Retrieved from [Link]

-

Engineered Science Publisher. (n.d.). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. Retrieved from [Link]

-

ACS Publications. (2022). Cascade Synthesis of Phenanthrenes under Photoirradiation. Retrieved from [Link]

-

Engineered Science Publisher. (n.d.). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. Retrieved from [Link]

-

MDPI. (2010). Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction. Retrieved from [Link]

-

YouTube. (2020, October 14). Lecture 06 : #Phenanthrene and it's preparation, Pschorr synthesis and Haworth synthesis. Retrieved from [Link]

-

ResearchGate. (2010). Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction. Retrieved from [Link]

-

Organic Reactions. (1984). Photocyclization of Stilbenes and Related Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Formation of 9,10-phenanthrenequinone by atmospheric gas-phase reactions of phenanthrene. Retrieved from [Link]

-

YouTube. (2023, November 18). Posher/Pschorr synthesis of Phenanthrene Method of preparation of Phenanthrene Phenanthrene synthesi. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, June 25). Reaction mechanism for the synthesis of 9,10-phenanthrenequinone. Retrieved from [Link]

-

ResearchGate. (2013). Research on Oxidation of Phenanthrene to Phenanthrenequinone with TBHP. Retrieved from [Link]

-

YouTube. (2020, September 19). Phenanthrene | Structure | Synthesis | Reactions | Uses | BP 301T | L~29. Retrieved from [Link]

-

ResearchGate. (n.d.). Redox cycling of 9,10-phenanthrenequinone (9,10-PQ) for production of.... Retrieved from [Link]

-

PubMed Central. (n.d.). Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling. Retrieved from [Link]

-

NIST WebBook. (n.d.). 9,10-Dihydro-9,10-dihydroxyphenanthrene. Retrieved from [Link]

-

ResearchGate. (n.d.). Photophysical studies of 9,10-phenanthrenequinones. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). synthesis, complete assignment of 1h- and 13c-nmr spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Retrieved from [Link]

-

ResearchGate. (2007). An approach to evaluate two-electron reduction of 9,10-phenanthraquinone and redox activity of the hydroquinone associated with oxidative stress. Retrieved from [Link]

-

PubChem. (n.d.). 9,10-Phenanthrenedione. Retrieved from [Link]

-

PubMed. (2020). Redox cycling of 9,10-phenanthrenequinone activates epidermal growth factor receptor signaling through S-oxidation of protein tyrosine phosphatase 1B. Retrieved from [Link]

Sources

- 1. espublisher.com [espublisher.com]

- 2. Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Redox cycling of 9,10-phenanthrenequinone activates epidermal growth factor receptor signaling through S-oxidation of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. orgsyn.org [orgsyn.org]

- 7. prepchem.com [prepchem.com]

- 8. US4510090A - Method for the production of phenanthrenequinone - Google Patents [patents.google.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. researchgate.net [researchgate.net]

- 11. gustavus.edu [gustavus.edu]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. PHENANTHRENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Pschorr Synthesis (Chapter 94) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 19. Pschorr cyclization - Wikipedia [en.wikipedia.org]

- 20. Mallory reaction - Wikipedia [en.wikipedia.org]

- 21. Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 22. organicreactions.org [organicreactions.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. 9,10-Dihydro-9,10-dihydroxyphenanthrene [webbook.nist.gov]

The Multifaceted Biological Activities of 9,10-Dihydroxyphenanthrene Derivatives: A Technical Guide for Drug Discovery

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

To the dedicated researchers, pioneering scientists, and visionary drug development professionals, this guide serves as an in-depth exploration into the compelling biological activities of 9,10-dihydroxyphenanthrene derivatives. This unique chemical scaffold, found in both natural products and synthetic compounds, has emerged as a focal point in the quest for novel therapeutic agents.[1][2] Our journey through this document will traverse the cytotoxic landscapes of cancer therapy, the intricate signaling cascades of inflammation and neuroprotection, and the promising frontiers of antiviral and antioxidant research. As a senior application scientist, my objective is to not merely present data, but to provide a cohesive narrative grounded in mechanistic insights and practical experimental guidance. This guide is structured to empower your research endeavors by offering not only a comprehensive review of the current knowledge but also detailed, actionable protocols and conceptual frameworks to propel future discoveries.

I. The Chemical Versatility of the 9,10-Dihydroxyphenanthrene Core

The 9,10-dihydrophenanthrene moiety is a partially saturated polycyclic aromatic hydrocarbon, a structural feature that imparts a unique combination of rigidity and conformational flexibility. This scaffold is prevalent in nature, particularly within the Orchidaceae and Juncaceae plant families.[1][2] The true therapeutic potential of this core structure is unlocked through the diverse functionalization of the phenanthrene rings, with the hydroxyl groups at the 9 and 10 positions playing a crucial role in the biological activity of many derivatives. The synthesis of these derivatives is a key aspect of their development as therapeutic agents. Various synthetic strategies have been developed, including palladium-catalyzed Heck reactions and other novel cyclization methods, to generate a wide array of derivatives for biological screening.[3][4]

II. Anticancer Activity: A Dominant Therapeutic Avenue

The most extensively studied biological activity of 9,10-dihydroxyphenanthrene derivatives is their potent anticancer effect against a broad spectrum of human cancer cell lines.[5] These compounds have demonstrated significant cytotoxicity, often with IC50 values in the low micromolar range, positioning them as promising candidates for oncology drug development.

A. Cytotoxicity Profile Across Various Cancer Cell Lines

Numerous studies have quantified the cytotoxic effects of various 9,10-dihydroxyphenanthrene derivatives. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several representative compounds against a panel of human cancer cell lines, providing a comparative overview of their potency.

| Compound/Derivative | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |

| Erathrin A | HL-60 | Human promyelocytic leukemia | 14.50 | [5] |

| Compound 4 | HL-60 | Human promyelocytic leukemia | 11.96 | [5][6] |

| Compound 4 | THP-1 | Human monocytic leukemia | 8.92 | [5][6] |

| Calanhydroquinone C | A549, PC-3, DU145, HCT-8, MCF-7, KB, KBVIN | Lung, Prostate, Colon, Breast, Nasopharyngeal | Significant to marginal activity | [5] |

| Compound 1 | H460, MCF7, CaCo2 | Lung, Breast, Colorectal | Highest effect among tested | [5] |

| Blestanol Derivatives | HCT-116, HepG2, BGC-823, A549, U251 | Colon, Liver, Gastric, Lung, Glioblastoma | 1.4 - 8.3 | [7] |

| Compound 3 | U-87 MG | Glioblastoma | 19.91 ± 4.28 | [8] |

| Compound 9 | U-87 MG | Glioblastoma | 17.08 ± 3.72 | [8] |

B. Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer activity of 9,10-dihydroxyphenanthrene derivatives is primarily attributed to their ability to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells by arresting the cell cycle.

1. Apoptosis Induction: The Intrinsic and Extrinsic Pathways

A key derivative, 5,6-dihydroxy-2,4-dimethoxy-9,10-dihydrophenanthrene (HMP), has been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[5] This dual-pronged attack on cancer cell survival involves the upregulation of the pro-apoptotic protein Bax and the activation of initiator and executioner caspases.

2. Cell Cycle Arrest at the G2/M Phase

In addition to inducing apoptosis, these derivatives can halt the cell cycle at the G2/M transition, preventing cancer cells from entering mitosis.[5] This is achieved by down-regulating the expression of key cell cycle regulatory proteins, including Cdc25C, Cdk1, and Cyclin B1.[5]

C. Experimental Protocols for Anticancer Activity Assessment

1. MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

-

Step 1: Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[5]

-

Step 2: Compound Treatment: Treat the cells with various concentrations of the 9,10-dihydroxyphenanthrene derivative for a specified period (e.g., 24, 48, or 72 hours).

-

Step 3: MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Step 4: Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Step 5: Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

-

Step 6: Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value from the dose-response curve.[5]

2. Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to quantify the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Step 1: Cell Treatment and Harvesting: Treat cells with the test compound, then harvest both adherent and floating cells.

-

Step 2: Cell Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

-

Step 3: Staining: Stain the cells with a solution containing PI and RNase A.

-

Step 4: Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer to generate a DNA content histogram.

-

Step 5: Data Interpretation: Deconvolute the histogram using cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases.

3. Western Blotting for Apoptosis Marker Detection

Western blotting is employed to detect the expression levels of key proteins involved in the apoptotic pathway.

-

Step 1: Protein Extraction: Lyse treated and untreated cells to extract total protein.

-

Step 2: Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

Step 3: SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

-

Step 4: Immunoblotting: Probe the membrane with primary antibodies specific for apoptotic proteins (e.g., Bax, cleaved caspase-3, PARP) and a loading control (e.g., β-actin).

-

Step 5: Detection: Use a labeled secondary antibody and a detection reagent to visualize the protein bands.

-

Step 6: Analysis: Quantify the band intensities to determine the relative changes in protein expression.

III. Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a hallmark of numerous diseases. 9,10-Dihydroxyphenanthrene derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

A. Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. Certain phenanthrene-containing extracts have been shown to suppress the activation of NF-κB induced by pro-inflammatory stimuli like TNF-α.[9] This inhibition is mediated through the suppression of IκBα degradation, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[9]

IV. Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Emerging evidence suggests that phenanthrene derivatives possess neuroprotective and anti-neuroinflammatory properties, making them intriguing candidates for the treatment of neurodegenerative disorders.

A. Antineuroinflammatory Activity

Several phenanthrene and 9,10-dihydrophenanthrene derivatives isolated from natural sources have shown potent inhibitory effects on nitric oxide (NO) production in lipopolysaccharide-stimulated microglial cells, with IC50 values in the low micromolar range.[7] This suggests their potential to mitigate neuroinflammation, a key pathological feature of diseases like Alzheimer's and Parkinson's. The neuroprotective effects of some compounds are thought to be mediated through the modulation of signaling pathways such as PI3K/Akt and BDNF/TrkB, which are crucial for neuronal survival and neurogenesis.[10]

V. Expanding Horizons: Antiviral and Antioxidant Activities

The therapeutic potential of 9,10-dihydroxyphenanthrene derivatives extends beyond cancer and inflammation. Recent studies have highlighted their promising antiviral and antioxidant activities.

A. Antiviral Activity

A notable study has identified 9,10-dihydrophenanthrene derivatives as potent inhibitors of the SARS-CoV-2 3CL protease, a key enzyme in the replication of the virus.[11][12][13] Several derivatives displayed IC50 values in the low micromolar range, indicating their potential as antiviral agents for the treatment of COVID-19.[11][12][13]

B. Antioxidant Activity

Many 9,10-dihydroxyphenanthrene derivatives exhibit significant antioxidant activity, which is often attributed to their ability to scavenge free radicals. This property is typically evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

VI. Conclusion and Future Directions

The 9,10-dihydroxyphenanthrene scaffold represents a remarkably versatile platform for the development of novel therapeutics. The diverse biological activities, including potent anticancer, anti-inflammatory, neuroprotective, antiviral, and antioxidant effects, underscore the immense potential of this class of compounds. The mechanistic insights gained so far, particularly the induction of apoptosis and cell cycle arrest in cancer cells and the inhibition of the NF-κB pathway in inflammation, provide a solid foundation for further research.

Future investigations should focus on:

-

Structure-Activity Relationship (SAR) Studies: To systematically explore how modifications to the 9,10-dihydrophenanthrene core influence biological activity and selectivity.

-

In Vivo Efficacy and Pharmacokinetic Studies: To translate the promising in vitro results into preclinical animal models and assess the drug-like properties of lead compounds.

-

Target Identification and Validation: To elucidate the specific molecular targets of these derivatives to better understand their mechanisms of action and potential off-target effects.

The continued exploration of 9,10-dihydroxyphenanthrene derivatives holds the promise of delivering next-generation therapies for some of the most challenging diseases of our time.

References

-

Zhang, L., et al. (2022). Discovery of 9,10-dihydrophenanthrene derivatives as SARS-CoV-2 3CLpro inhibitors for treating COVID-19. European Journal of Medicinal Chemistry, 228, 114030. [Link]

-

Zhang, L., et al. (2022). Discovery of 9,10-dihydrophenanthrene derivatives as SARS-CoV-2 3CLpro inhibitors for treating COVID-19. PubMed. [Link]

-

ResearchGate. (2022). Discovery of 9,10-dihydrophenanthrene derivatives as SARS-CoV-2 3CLpro inhibitors for treating COVID-19. [Link]

-

Lin, J. C., et al. (2009). Phenanthrene-based tylophorine-1 (PBT-1) inhibits lung cancer cell growth through the Akt and NF-kappaB pathways. Journal of Medicinal Chemistry, 52(7), 1903-1911. [Link]

-

Yamari, I., et al. (2023). The anti-SARS-CoV-2 activity of novel 9, 10-dihydrophenanthrene derivatives: an insight into molecular docking, ADMET analysis, and molecular dynamics simulation. Scientific African, 20, e01693. [Link]

-

Semantic Scholar. (2009). Phenanthrene-based tylophorine-1 (PBT-1) inhibits lung cancer cell growth through the Akt and NF-kappaB pathways. [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthetic Routes of Four Phenanthrene-9,10-catechol Conjugates. [Link]

-

Zhao, G. Y., et al. (2018). New phenanthrene and 9, 10-dihydrophenanthrene derivatives from the stems of Dendrobium officinale with their cytotoxic activities. Journal of Natural Medicines, 72(1), 246-251. [Link]

-

National Institutes of Health. (2023). New Phenanthrene Derivatives from Cylindrolobus mucronatus Lindl. and their Cytotoxic Activity against Glioblastoma Cells. [Link]

-

Wu, C. C., et al. (2010). Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis. Journal of Natural Products, 73(10), 1711-1714. [Link]

-

Jana, R., et al. (2021). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science, 14, 51-58. [Link]

-

Kim, J. H., et al. (2012). Suppression of adhesion molecule expression by phenanthrene-containing extract of bulbils of Chinese Yam in vascular smooth muscle cells through inhibition of MAPK, Akt and NF-κB. Food and Chemical Toxicology, 50(9), 3099-3106. [Link]

-

Jana, R., et al. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono. Engineered Science. [Link]

-

ResearchGate. (2023). (PDF) The anti-SARS-CoV-2 activity of novel 9, 10-dihydrophenanthrene derivatives: an insight into molecular docking, ADMET analysis, and molecular dynamics simulation. [Link]

-

National Institutes of Health. (2012). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. [Link]

-

Soldi, R., et al. (2015). Design, Synthesis, and Biological Evaluation of a Series of Anthracene-9,10-dione Dioxime β-Catenin Pathway Inhibitors. ACS Medicinal Chemistry Letters, 6(8), 923-928. [Link]

-

MDPI. (2017). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. [Link]

-

Singh, B., et al. (2023). Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms. Molecular Neurobiology, 60(12), 7149-7164. [Link]

-

Li, S., et al. (2021). Phenanthrene, 9,10-dihydrophenanthrene and bibenzyl enantiomers from Bletilla striata with their antineuroinflammatory and cytotoxic activities. Phytochemistry, 182, 112609. [Link]

-

Eawag. (1998). Phenanthrene (fungal 9R,10R) Pathway Map. [Link]

-

Li, Y., et al. (2024). Proanthocyanidins mitigate the toxic effects in loach (Misgurnus anguillicaudatus) exposed to phenanthrene via Nrf2/NF-κB signaling pathway. Fish & Shellfish Immunology, 154, 109275. [Link]

-

Samanta, S. K., et al. (2003). Biodegradation of phenanthrene by Pseudomonas sp. strain PP2: novel metabolic pathway, role of biosurfactant and cell surface hydrophobicity in hydrocarbon assimilation. Applied Microbiology and Biotechnology, 62(2-3), 202-209. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. espublisher.com [espublisher.com]

- 4. espublisher.com [espublisher.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. New phenanthrene and 9, 10-dihydrophenanthrene derivatives from the stems of Dendrobium officinale with their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenanthrene, 9,10-dihydrophenanthrene and bibenzyl enantiomers from Bletilla striata with their antineuroinflammatory and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Phenanthrene Derivatives from Cylindrolobus mucronatus Lindl. and their Cytotoxic Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suppression of adhesion molecule expression by phenanthrene-containing extract of bulbils of Chinese Yam in vascular smooth muscle cells through inhibition of MAPK, Akt and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 9,10-dihydrophenanthrene derivatives as SARS-CoV-2 3CLpro inhibitors for treating COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of 9,10-dihydrophenanthrene derivatives as SARS-CoV-2 3CLpro inhibitors for treating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Introduction: The Emergence of Dihydrophenanthrenes as Bioactive Scaffolds

An In-depth Technical Guide on the Discovery of 9,10-Dihydroxyphenanthrene Derivatives in Natural Products

The 9,10-dihydrophenanthrene scaffold is a recurring and privileged structural motif found in a significant number of natural products.[1][2][3] These compounds, derived biosynthetically from stilbenoid precursors, have garnered substantial interest from the scientific community for their remarkable structural diversity and potent biological activities.[4][5] Primarily isolated from plant families such as Orchidaceae, Juncaceae, and Dioscoreaceae, these molecules represent a rich chemical space for drug discovery and development.[1][6][7][8][9][10][11]

Natural phenanthrenes and their 9,10-dihydro derivatives exhibit a wide spectrum of pharmacological effects, including cytotoxic, anti-inflammatory, antioxidant, antimicrobial, and antiviral properties.[4][8][10][12] The hydroxylation pattern on the aromatic rings, particularly at positions 9 and 10, often plays a crucial role in their biological function. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth insights into the discovery, bio-guided isolation, structural elucidation, and therapeutic potential of these fascinating natural products. We will explore the causality behind experimental choices, present detailed, self-validating protocols, and visualize complex workflows to empower further investigation into this promising class of compounds.

Part 1: Discovery through Bio-Guided Fractionation

The journey to discovering novel 9,10-dihydrophenanthrene derivatives almost invariably begins with a systematic screening of natural source extracts. The principle of bio-guided fractionation is a cornerstone of this process; it is a rational approach where the biological activity of interest dictates the purification path, ensuring that researchers focus their efforts on the most promising chemical constituents.

The initial step involves preparing crude extracts from selected plant materials—often the tubers, rhizomes, or stems of species from the Dendrobium, Bletilla, or Juncus genera, which are known to be rich sources.[6][7][9][13][14] These crude extracts are then subjected to a panel of biological assays. For drug development professionals, cytotoxic assays against a variety of human cancer cell lines (e.g., HeLa, MCF-7, A549) are of primary interest.[13][15][16] Concurrently, assays for anti-inflammatory activity (e.g., inhibition of nitric oxide production in macrophages) or antioxidant capacity (e.g., DPPH radical scavenging) can reveal other therapeutic potentials.[8][17][18]

Fractions that exhibit potent activity are prioritized for further separation. This iterative process of chromatographic separation followed by biological testing continues until a pure, active compound is isolated. This methodology is efficient because it filters out inactive compounds early, saving significant time and resources.

Caption: Workflow for Bio-Guided Isolation of Natural Products.

Quantitative Bioactivity Data

The cytotoxic potential of 9,10-dihydrophenanthrene derivatives is a primary driver of research. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several representative compounds against various human tumor cell lines, demonstrating their potential as anticancer agents.[3][12][13][15][16][19][20][21]

| Compound/Extract | Natural Source | Target Cell Line | IC₅₀ (µM) | Reference |

| Juncusol | Juncus maritimus | HeLa (Cervical Cancer) | 0.5 | [16] |

| Effusol | Juncus maritimus | HeLa (Cervical Cancer) | 2.3 | [16] |

| Maritin D | Juncus maritimus | T-47D (Breast Cancer) | 6.2 | [15] |

| Dihydrophenanthrene C1 | (Synthetic Derivative) | SARS-CoV-2 3CLpro | 1.55 | [12] |

| Calanphenanthrene A | Calanthe arisanensis | KB (Nasopharyngeal) | 3.8 | [19] |

| 2,7-dihydroxy-1-methyl-5-aldehyde-9,10-dihydrophenanthrene | Juncus compressus | MCF-7 (Breast Cancer) | 9.17 | [13] |

| Dendrobium officinale Derivative | Dendrobium officinale | THP-1 (Leukemia) | 11.51 | [20] |

Part 2: A Validated Workflow for Isolation and Purification

The successful isolation of pure 9,10-dihydrophenanthrenes hinges on a multi-step purification strategy that exploits subtle differences in their physicochemical properties, such as polarity and size. The choice of solvents and chromatographic media is critical and is based on decades of phytochemical research. A typical workflow is robust and reproducible, ensuring the integrity of the isolated compounds.

Detailed Experimental Protocol: Extraction and Partitioning

This protocol describes a standard method for obtaining enriched fractions from plant material. The rationale is to use solvents of increasing polarity to separate compounds into broad classes.

-

Preparation : Air-dry and pulverize the plant material (e.g., 5 kg of Calanthe arisanensis roots) to increase the surface area for extraction.[19]

-

Maceration : Soak the powdered material in methanol (MeOH) at room temperature for 72 hours. Repeat this process five times to ensure exhaustive extraction. The choice of methanol is due to its ability to extract a wide range of polar and moderately nonpolar compounds.

-

Concentration : Combine the MeOH extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent-Solvent Partitioning :

-

Suspend the crude extract in a mixture of ethyl acetate (EtOAc) and water (H₂O).

-

Separate the layers. The EtOAc layer will contain compounds of medium polarity, including many phenanthrenes, while the aqueous layer will contain highly polar compounds like sugars and glycosides.

-

Further partition the aqueous layer with n-butanol (BuOH) to isolate compounds of intermediate polarity. The activity is often concentrated in the EtOAc or BuOH fractions.

-

Detailed Experimental Protocol: Multi-Stage Chromatographic Purification

This protocol details the sequential chromatographic steps used to isolate individual compounds from the active fraction (e.g., the EtOAc fraction).

-

Silica Gel Column Chromatography (Primary Separation) :

-

Rationale : Silica gel is a polar stationary phase that separates compounds based on their polarity. Nonpolar compounds elute first, followed by compounds of increasing polarity.

-

Procedure : Adsorb the active fraction onto a small amount of silica gel and load it onto a larger silica gel column. Elute the column with a gradient solvent system, typically starting with a nonpolar solvent like n-hexane and gradually increasing the polarity by adding EtOAc. Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

-

Sephadex LH-20 Column Chromatography (Size Exclusion & Polishing) :

-

Rationale : Sephadex LH-20 is a size-exclusion gel that also has adsorption properties. It is highly effective for separating aromatic compounds and removing pigments.

-

Procedure : Pool the active sub-fractions from the silica column, concentrate, and apply to a Sephadex LH-20 column, eluting with methanol. This step refines the separation and removes interfering substances.

-

-

High-Performance Liquid Chromatography (HPLC) (Final Purification) :

-

Rationale : HPLC, particularly using a reversed-phase column (e.g., C18), offers the highest resolution for final purification. It separates compounds based on their hydrophobicity.

-

Procedure : Inject the further purified fraction onto a semi-preparative HPLC column. Elute with a meticulously optimized mobile phase (e.g., a gradient of methanol and water). Monitor the eluent with a UV detector and collect the peaks corresponding to the pure compounds.

-

Caption: General Workflow for Chromatographic Purification.

Part 3: The Logic of Structural Elucidation

Once a pure compound is isolated, its chemical structure must be determined. This is a deductive process that integrates data from several high-resolution spectroscopic techniques. Each method provides a unique piece of the puzzle, and together they allow for the unambiguous assignment of the compound's constitution and stereochemistry.

-

Mass Spectrometry (MS) : The first step is typically to obtain a high-resolution mass spectrum (HRESIMS). This technique provides an extremely accurate mass measurement of the molecule, from which a precise molecular formula can be calculated.[1][16] This is the foundational piece of data, defining the elemental composition.

-

1D Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : This spectrum reveals the number and types of protons in the molecule, their electronic environment, and their proximity to other protons (through spin-spin coupling). For a 9,10-dihydrophenanthrene, one would look for characteristic signals for aromatic protons, methoxy groups, and the aliphatic protons at the C-9 and C-10 positions.

-

¹³C NMR : This spectrum identifies all the unique carbon atoms in the molecule, providing a count of the total carbons and indicating their functional type (e.g., aromatic, aliphatic, carbonyl).

-

-

2D Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is crucial for tracing out spin systems, such as the sequence of protons on an aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It provides a definitive assignment of proton-carbon one-bond connections.

-

HMBC (Heteronuclear Multiple Bond Correlation) : This is one of the most powerful structure elucidation experiments. It shows correlations between protons and carbons that are two or three bonds away. This information is used to piece together the molecular fragments identified by COSY and to connect different parts of the molecule, such as linking a methoxy group to its specific position on an aromatic ring.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is essential for determining the relative stereochemistry of the molecule.

-

Caption: Logical Integration of Spectroscopic Data for Structure Elucidation.

Part 4: Biosynthesis and Future Therapeutic Directions

The structural diversity of naturally occurring 9,10-dihydrophenanthrenes originates from a common biosynthetic pathway. The presumed precursors are stilbenes, which undergo an intramolecular oxidative coupling of their aromatic rings to form the phenanthrene core.[5] Subsequent enzymatic modifications, such as hydroxylation, methoxylation, and dimerization, create the vast array of derivatives found in nature. Understanding this pathway is not only of academic interest but also opens avenues for biosynthetic engineering to produce novel analogues.

The potent and diverse biological activities of these compounds position the 9,10-dihydrophenanthrene scaffold as a highly attractive starting point for drug development.

-

Anticancer Agents : Many derivatives exhibit significant cytotoxicity against a range of cancer cells.[20] Their mechanism often involves the induction of apoptosis and cell cycle arrest.[22] The combretastatins, a related class of stilbenes and phenanthrenes, are well-known for their ability to inhibit tubulin polymerization, a validated anticancer strategy.[23][24][25][26] Further exploration and optimization of dihydrophenanthrenes as tubulin inhibitors or agents targeting other cancer pathways is a promising research direction.

-

Anti-inflammatory and Antioxidant Agents : Several compounds have demonstrated potent anti-inflammatory effects by inhibiting nitric oxide production and antioxidant activity by scavenging free radicals.[8][18] This suggests their potential use in treating chronic inflammatory diseases and conditions associated with oxidative stress.

-

Antiviral Agents : Recent studies have highlighted the potential of 9,10-dihydrophenanthrene derivatives as inhibitors of viral proteases, such as the SARS-CoV-2 3CLpro.[12] This opens a new and urgent therapeutic area for this class of natural products.

Future research will likely focus on the total synthesis of rare and potent derivatives, detailed structure-activity relationship (SAR) studies to identify the key pharmacophores, and the elucidation of their precise molecular mechanisms of action. The continued exploration of the natural world, combined with modern synthetic and pharmacological tools, ensures that 9,10-dihydrophenanthrenes will remain a vital source of inspiration for the next generation of therapeutic agents.

References

- National Institutes of Health (NIH). (n.d.). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC.

- MDPI. (2022). Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility.

- MDPI. (2021). Juncaceae Species as Promising Sources of Phenanthrenes: Antiproliferative Compounds from Juncus maritimus Lam.

- PubMed. (2013). Design of combretastatin A-4 analogs as tubulin targeted vascular disrupting agent with special emphasis on their cis-restricted isomers.

- PubMed. (2007). Combretastatin a-4 analogs as anticancer agents.

- BenchChem. (2025). An In-depth Technical Guide on the Discovery of 9,10-Dihydrophenanthrene Derivatives in Natural Products.

- Rutgers University. (2013). Combretastatin A-4 and its analogs in cancer therapy.

- National Institutes of Health (NIH). (2022). Unique Phenanthrenes from Juncus ensifolius and Their Antiproliferative and Synergistic Effects with the Conventional Anticancer Agent Doxorubicin against Human Cancer Cell Lines.

- National Institutes of Health (NIH). (2018). Phenanthrenes from Juncus Compressus Jacq. with Promising Antiproliferative and Anti-HSV-2 Activities - PMC.

- University of Szeged. (2021). Juncaceae Species as Promising Sources of Phenanthrenes: Antiproliferative Compounds from Juncus maritimus Lam.

- PubMed. (2022). Unique Phenanthrenes from Juncus ensifolius and Their Antiproliferative and Synergistic Effects with the Conventional Anticancer Agent Doxorubicin against Human Cancer Cell Lines.

- ResearchGate. (2022). Recent Progress on the Identification of Phenanthrene Derivatives in Traditional Chinese Medicine and Their Biological Activities.

- ResearchGate. (n.d.). Phenanthrenes: A Promising Group of Plant Secondary Metabolites.

- PubMed. (2016). 9,10-Dihydrophenanthrene derivatives and one 1,4-anthraquinone firstly isolated from Dioscorea zingiberensis C. H. Wright and their biological activities.

- National Institutes of Health (NIH). (2022). Dihydrophenanthrenes from medicinal plants of Orchidaceae: A review - PMC.

- ACS Publications. (2018). Phenanthrenes: A Promising Group of Plant Secondary Metabolites | Journal of Natural Products.

- BenchChem. (2025). Potential Biological Activity of 9,10-Dihydro-1,2-phenanthrenediamine Derivatives.

- Semantic Scholar. (n.d.). PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW.

- ResearchGate. (2021). New 9,10-Dihydrophenanthrene derivative from two Juncus species.

- PubMed. (2023). Isolation and Identification of Dihydrophenanthrene Derivatives from Dendrobium virgineum with Protective Effects against Hydrogen-Peroxide-Induced Oxidative Stress of Human Retinal Pigment Epithelium ARPE-19 Cells.

- National Institutes of Health (NIH). (2022). Discovery of 9,10-dihydrophenanthrene derivatives as SARS-CoV-2 3CLpro inhibitors for treating COVID-19 - PMC.

- ResearchGate. (n.d.). Representative examples of naturally occurring 9,10-dihydrophenanthrene compounds 1-8.

- ResearchGate. (n.d.). Phenanthrenes from Orchidaceae and Their Biological Activities | Request PDF.

- National Institutes of Health (NIH). (2012). Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis - PMC.

- ResearchGate. (2010). ChemInform Abstract: Rigidanthrin, a New Dimeric Phenanthrene Derivative of the Orchid Bulbophyllum rigidum.

- Wikipedia. (n.d.). Phenanthrenoid.

- Wikipedia. (n.d.). Phenanthrene.

- ResearchGate. (2009). 9,10-Dihydrophenanthrenes and Phenanthrenes from Juncus setchuensis | Request PDF.

- PubMed. (2007). 9, 10-Dihydrophenanthrene derivatives from Pholidota yunnanensis and scavenging activity on DPPH free radical.

- ResearchGate. (2020). Phenantrenes from Dendrobium plicatile.

- ResearchGate. (n.d.). Phenanthrene derivatives from the orchid Coelogyne cristata | Request PDF.

- ResearchGate. (n.d.). A new phenanthrenequinone from Dendrobium draconis | Request PDF.

- NIST. (n.d.). 9,10-Dihydro-9,10-dihydroxyphenanthrene - NIST WebBook.

- ResearchGate. (2021). Phenanthrene, 9,10-dihydrophenanthrene and bibenzyl enantiomers from Bletilla striata with their antineuroinflammatory and cytotoxic activities | Request PDF.

- ResearchGate. (2021). (PDF) Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions.

- MDPI. (2023). The Double-Edge Sword of Natural Phenanthrenes in the Landscape of Tumorigenesis.

- Taylor & Francis Online. (2022). Dihydrophenanthrenes and phenanthrenes from Dendrobium terminale.

- PubMed. (2020). Five new phenolic compounds from Dendrobium aphyllum.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Unique Phenanthrenes from Juncus ensifolius and Their Antiproliferative and Synergistic Effects with the Conventional Anticancer Agent Doxorubicin against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 9,10-Dihydrophenanthrene derivatives and one 1,4-anthraquinone firstly isolated from Dioscorea zingiberensis C. H. Wright and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dihydrophenanthrenes from medicinal plants of Orchidaceae: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of 9,10-dihydrophenanthrene derivatives as SARS-CoV-2 3CLpro inhibitors for treating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phenanthrenes from Juncus Compressus Jacq. with Promising Antiproliferative and Anti-HSV-2 Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 17. Isolation and Identification of Dihydrophenanthrene Derivatives from Dendrobium virgineum with Protective Effects against Hydrogen-Peroxide-Induced Oxidative Stress of Human Retinal Pigment Epithelium ARPE-19 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 9, 10-Dihydrophenanthrene derivatives from Pholidota yunnanensis and scavenging activity on DPPH free radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Double-Edge Sword of Natural Phenanthrenes in the Landscape of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Dihydrophenanthrenes and phenanthrenes from Dendrobium terminale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility [mdpi.com]

- 25. Design of combretastatin A-4 analogs as tubulin targeted vascular disrupting agent with special emphasis on their cis-restricted isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Combretastatin a-4 analogs as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 9,10-Dihydroxyphenanthrene

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The 'Why' Before the 'How'

In the realm of polycyclic aromatic hydrocarbons (PAHs) and their metabolites, structural elucidation is not merely an academic exercise; it is the bedrock upon which toxicological, pharmacological, and materials science studies are built. 9,10-Dihydroxyphenanthrene (also known as phenanthrene-9,10-diol) is a pivotal molecule in this context. It is a significant metabolite of phenanthrene, a widespread environmental pollutant, and its hydroquinone structure endows it with potent redox activity that is of interest in both biological systems and materials chemistry[1].

This guide is structured not as a rigid manual but as a narrative of scientific inquiry. We will move from the foundational step of ensuring sample integrity through synthesis and purification to a multi-pronged spectroscopic investigation. Each analytical technique is presented with an emphasis on causality—explaining why the molecule behaves as it does under spectroscopic interrogation. This approach ensures that the protocols are not just followed but understood, allowing for adaptation and troubleshooting, the hallmarks of an experienced scientist.

Part 1: Foundational Integrity - Synthesis and Sample Preparation

The Logic of Synthesis: Quinone Reduction

9,10-Phenanthrenequinone is the logical precursor for synthesizing 9,10-dihydroxyphenanthrene. The reduction of its two ketone groups to hydroxyl groups is a chemically straightforward and high-yielding transformation. This process is not only a means of production but also the first step in understanding the molecule's redox chemistry.

Experimental Protocol: Synthesis of 9,10-Dihydroxyphenanthrene

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 g of 9,10-phenanthrenequinone (CAS 84-11-7) in 50 mL of ethanol with gentle warming.

-

Reduction: Once the quinone is dissolved, cool the orange solution to room temperature. Add 0.5 g of sodium borohydride (NaBH₄) portion-wise over 10 minutes. The vibrant orange color will fade to a pale yellow or colorless solution, indicating the reduction of the quinone.

-

Quenching: After stirring for 30 minutes post-addition, cautiously add 20 mL of 1 M hydrochloric acid (HCl) to neutralize the excess borohydride and the resulting borate esters.

-

Isolation: Transfer the mixture to a separatory funnel containing 100 mL of deionized water and 50 mL of ethyl acetate. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid should be recrystallized from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to yield pure 9,10-dihydroxyphenanthrene as a crystalline solid.

Trustworthiness Check: The success of the synthesis is visually indicated by the color change. Purity is then confirmed by the sharp melting point of the recrystallized product (approx. 140°C) and, most definitively, by the spectroscopic methods detailed below[2].

Part 2: The Spectroscopic Fingerprint - A Multi-Technique Approach

No single technique can provide a complete structural picture. True confidence in identification comes from the synergy of multiple spectroscopic methods. The following workflow represents a comprehensive approach to the characterization of 9,10-dihydroxyphenanthrene.

Caption: Comprehensive analytical workflow for 9,10-dihydroxyphenanthrene.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework. For 9,10-dihydroxyphenanthrene, we are interested in both ¹H and ¹³C NMR.

Causality: The planar, aromatic structure of the phenanthrene core creates a strong diamagnetic anisotropic effect. This causes protons on the exterior of the rings to be significantly deshielded (shifted downfield), providing a clear diagnostic window for aromatic compounds.

¹H NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help in observing the exchangeable hydroxyl protons.

-

Expected Spectrum:

-

Aromatic Region (δ 7.0-9.0 ppm): Due to the molecule's symmetry, you would expect four distinct signals for the eight aromatic protons. The protons closest to the fused rings will experience different shielding environments, leading to complex splitting patterns (doublets, triplets, or multiplets).

-

Hydroxyl Protons (δ ~9.0-10.0 ppm in DMSO-d₆): The two hydroxyl protons (OH) are equivalent and will appear as a single, often broad, singlet. Its chemical shift is highly dependent on concentration and temperature due to hydrogen bonding. A key validation step is the 'D₂O shake': after acquiring a spectrum, add a drop of D₂O to the NMR tube and re-acquire. The hydroxyl proton signal will disappear due to proton-deuterium exchange.

-

¹³C NMR Spectroscopy

-

Expected Spectrum: The molecule has C₂ᵥ symmetry, meaning we expect to see seven distinct signals for the 14 carbon atoms.

-

Hydroxylated Carbons (C9, C10): These carbons are directly attached to the electronegative oxygen atoms and will be the most downfield of the sp² carbons, typically in the δ 140-150 ppm range.

-

Aromatic Carbons (C1-C8, and quaternary): The remaining five signals will be in the typical aromatic region of δ 110-135 ppm.

-

| Table 1: Predicted NMR Data for 9,10-Dihydroxyphenanthrene | | :--- | :--- | | Technique | Expected Chemical Shifts (δ ppm) | | ¹H NMR | Aromatic Protons: 7.0 - 9.0 (complex multiplets) | | | Hydroxyl Protons: 9.0 - 10.0 (broad singlet, exchangeable with D₂O) | | ¹³C NMR | C9, C10 (C-OH): 140 - 150 | | | Aromatic Carbons: 110 - 135 |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is exceptionally useful for confirming the presence of key functional groups, in this case, the hydroxyl (O-H) groups that define the molecule.

Causality: The O-H bond has a characteristic stretching frequency. In the solid state or concentrated solution, extensive intermolecular hydrogen bonding occurs. This bonding weakens the O-H bond, causing the vibrational frequency to decrease and the absorption band to become significantly broadened.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

-

Expected Spectrum:

-

O-H Stretch (3200-3600 cm⁻¹): A very strong and broad absorption band will dominate this region, which is the definitive signature of the hydroxyl groups and the presence of hydrogen bonding.

-

Aromatic C-H Stretch (>3000 cm⁻¹): Sharp, medium-intensity peaks will appear just above 3000 cm⁻¹.

-

Aromatic C=C Stretch (1450-1600 cm⁻¹): Several sharp absorptions of varying intensity in this region correspond to the stretching vibrations within the aromatic rings.

-

C-O Stretch (~1200 cm⁻¹): A strong absorption corresponding to the C-O single bond stretch will be present.

-

| Table 2: Key IR Absorptions for 9,10-Dihydroxyphenanthrene | | :--- | :--- | :--- | | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | | O-H Stretch | 3200 - 3600 | Strong, Broad | | Aromatic C-H Stretch | 3000 - 3100 | Medium, Sharp | | Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong, Sharp | | C-O Stretch | ~1200 | Strong |

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides insight into the conjugated π-electron system of the molecule.

Causality: The hydroxyl groups act as powerful auxochromes, donating electron density into the phenanthrene aromatic system through resonance. This donation raises the energy of the highest occupied molecular orbital (HOMO), decreasing the HOMO-LUMO gap. A smaller energy gap results in the absorption of longer wavelength (lower energy) light, causing a bathochromic (red) shift compared to the parent phenanthrene hydrocarbon.

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or acetonitrile. A typical concentration is around 10⁻⁵ M.

-

Expected Spectrum: The spectrum will be characterized by multiple absorption bands corresponding to π-π* transitions. The fine structure typical of PAHs should be observable. Compared to phenanthrene, the absorption maxima will be shifted to longer wavelengths.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is the ultimate arbiter of molecular weight and can provide structural clues through analysis of fragmentation patterns.

Causality: Under electron ionization (EI), the molecule is ionized to a radical cation (M⁺•), which is the molecular ion. The energy of this process can cause the molecular ion to fragment in predictable ways based on bond strengths and the stability of the resulting fragments.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Expected Spectrum:

-

Molecular Ion (M⁺•): A strong peak at m/z = 210, corresponding to the molecular weight of C₁₄H₁₀O₂. This is the most critical piece of data for confirming the molecular formula.

-

Fragmentation: The aromatic hydroquinone structure is relatively stable. However, characteristic losses may include the sequential loss of carbon monoxide (CO, 28 Da) or a formyl radical (CHO, 29 Da), which are common fragmentation pathways for phenols and hydroquinones. A peak at m/z = 181 ([M-CHO]⁺) and m/z = 152 ([M-2CO]⁺) might be observed.

-

| Table 3: Expected Mass Spectrometry Data for 9,10-Dihydroxyphenanthrene (EI) | | :--- | :--- | :--- | | m/z | Identity | Significance | | 210 | [M]⁺• | Molecular Ion (Confirms MW) | | 181 | [M-CHO]⁺ | Loss of a formyl radical | | 152 | [M-2CO]⁺ | Loss of two CO molecules |

Part 3: Synthesis of Information and Final Validation

The true power of this multi-technique approach lies in the convergence of data. The mass spectrum confirms the molecular formula C₁₄H₁₀O₂. IR spectroscopy confirms the presence of hydroxyl groups. ¹H and ¹³C NMR spectroscopy map out the precise arrangement of the carbon-hydrogen framework and confirm the molecular symmetry. Finally, UV-Vis spectroscopy characterizes the electronic nature of the conjugated system.

This self-validating system of protocols ensures that the identity and purity of 9,10-dihydroxyphenanthrene are established with the highest degree of scientific confidence, providing a solid foundation for any subsequent research or development.

Caption: The key redox relationship of the phenanthrene 9,10-scaffold.

References

-

PubChem. (n.d.). 9,10-Phenanthrenediol. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). 9,10-Dihydroxyphenanthrene. Retrieved from [Link]

-

PubChem. (n.d.). 9,10-Phenanthrenedione. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 9,10-Dihydroxyphenanthrene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the molecular structure of 9,10-Dihydroxyphenanthrene, a significant scaffold in medicinal chemistry and natural product research. The document delves into the nuanced stereochemical isomers, elucidates its three-dimensional conformation through spectroscopic and crystallographic analysis, and presents detailed protocols for its synthesis. Furthermore, this guide examines the compound's electronic structure via computational analysis and discusses its biological significance, particularly in the context of anti-inflammatory, antioxidant, and antiviral applications. The content herein is curated to provide researchers and drug development professionals with the foundational knowledge and practical insights necessary to leverage the therapeutic potential of this versatile molecule.

Introduction: The Significance of the 9,10-Dihydroxyphenanthrene Scaffold

The 9,10-dihydrophenanthrene core is a prominent structural motif found in a diverse array of natural products, particularly within the Orchidaceae and Juncaceae plant families.[1] These compounds have garnered substantial interest from the scientific community owing to their broad spectrum of potent biological activities, including cytotoxic, antioxidant, and anti-inflammatory properties.[1] 9,10-Dihydroxyphenanthrene, a key derivative, serves as a vital subject of study due to its own intrinsic bioactivities and its role as a metabolite of phenanthrene.[2] A thorough understanding of its molecular architecture is paramount for elucidating structure-activity relationships (SAR) and designing novel therapeutic agents. This guide will provide an in-depth analysis of the molecular structure of 9,10-Dihydroxyphenanthrene, offering a critical resource for its application in research and development.

Molecular Structure and Stereochemistry

9,10-Dihydroxyphenanthrene possesses the molecular formula C₁₄H₁₂O₂ and a molecular weight of approximately 212.24 g/mol .[3][4] The core of the molecule consists of a phenanthrene ring system where the 9,10-double bond is saturated, and hydroxyl groups are attached to carbons 9 and 10. This structural arrangement gives rise to stereoisomerism, a critical aspect of its chemical and biological profile.

Cis and Trans Isomerism

The relative orientation of the two hydroxyl groups on the dihydrophenanthrene ring results in two diastereomers: cis-9,10-Dihydroxyphenanthrene and trans-9,10-Dihydroxyphenanthrene.

-

cis-9,10-Dihydroxyphenanthrene (CAS RN: 2510-71-6): In this isomer, the hydroxyl groups are situated on the same side of the plane of the phenanthrene ring system.[3]

-

trans-9,10-Dihydroxyphenanthrene (CAS RN: 572-41-8): Here, the hydroxyl groups are located on opposite sides of the ring's plane.[4]

This stereochemical difference significantly influences the molecule's three-dimensional shape, its interaction with biological targets, and its spectroscopic properties. It has been noted that even subtle differences in stereochemistry can lead to variations in mutagenic effects, with both cis and trans isomers showing weaker mutagenicity compared to some other phenanthrene derivatives.[5]

Diagram 1: Cis and Trans Isomers of 9,10-Dihydroxyphenanthrene

Caption: Stereoisomers of 9,10-Dihydroxyphenanthrene.

Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework and the relative stereochemistry of the hydroxyl groups.

¹H NMR Spectroscopy: For the parent compound, 9,10-dihydrophenanthrene, the proton NMR spectrum shows characteristic signals for the aromatic protons and the methylene protons at the 9 and 10 positions.[6] In the dihydroxy derivatives, the signals for the protons at C9 and C10 would be shifted downfield due to the deshielding effect of the hydroxyl groups. The coupling constants between these protons would be crucial in determining the cis or trans configuration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of 9,10-dihydrophenanthrene provides distinct signals for the aromatic and aliphatic carbons. For 9,10-dihydroxyphenanthrene, the carbons bearing the hydroxyl groups (C9 and C10) would exhibit a significant downfield shift.

Table 1: Predicted NMR Data for 9,10-Dihydroxyphenanthrene

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H | ~ 7.2 - 7.8 | Aromatic CH |